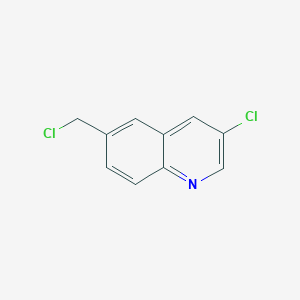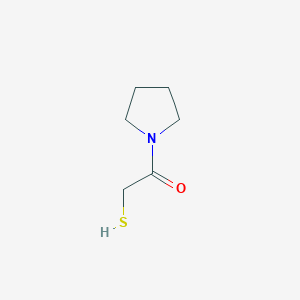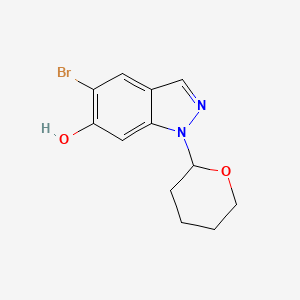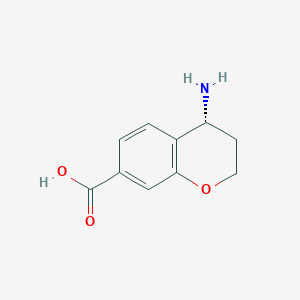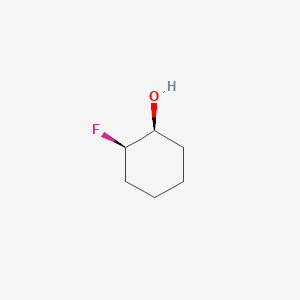![molecular formula C23H37N3O6S B12978035 (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate](/img/structure/B12978035.png)
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate is a complex organic compound that features an imidazole ring, a cyclohexyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the cyclohexyl group and the amino acid derivative. Common reagents used in these reactions include imidazole, cyclohexyl bromide, and amino acid precursors. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Alkyl halides, sulfonates; conditionspolar aprotic solvents, elevated temperature.
Major Products
The major products formed from these reactions include oxidized imidazole derivatives, reduced amino acid derivatives, and substituted imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development in treating diseases such as cancer and neurological disorders.
Industry
Industrially, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The cyclohexyl group provides hydrophobic interactions, while the amino acid derivative can form hydrogen bonds with biological macromolecules. These interactions modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the cyclohexyl group.
Cyclohexylimidazole: Contains the imidazole and cyclohexyl groups but lacks the amino acid derivative.
Imidazole-4-acetic acid: Features the imidazole ring and an acetic acid group, differing in the side chain structure.
Uniqueness
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid is unique due to its combination of an imidazole ring, a cyclohexyl group, and an amino acid derivative. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C23H37N3O6S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C16H27N3O2.C7H8O3S.H2O/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10;/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10);1H2/t12?,13-,15?;;/m0../s1 |
InChI Key |
XPSZWCPZYFODRH-LFYPHSHQSA-N |
Isomeric SMILES |
CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O |
Canonical SMILES |
CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


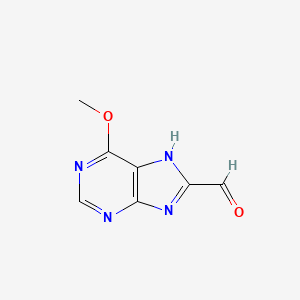
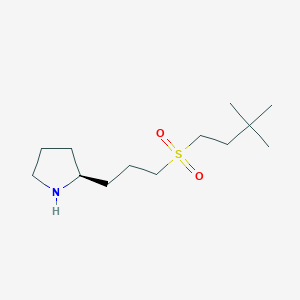

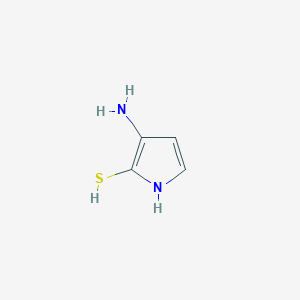
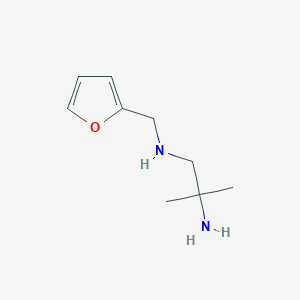
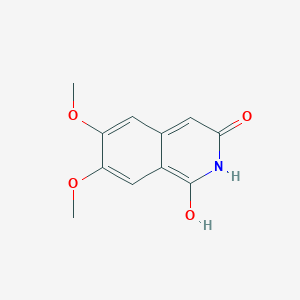
![4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12977986.png)
